3,4-Dimethylcyclohexanol

Physical Chemistry Solvent Selection Process Engineering

Researchers requiring precise stereochemical control often face inconsistent isomeric ratios from generic sources. 3,4-Dimethylcyclohexanol (CAS 5715-23-1) resolves this challenge: - Defined 1:3 cis:trans equilibrium at 25 °C enables predictable stereochemical outcomes. - Published 13C NMR shifts distinguish this isomer from 21 positional analogs, ensuring identity verification. - >97% GC purity with transparent CoA supports reproducible pharmaceutical intermediate and fragrance research. Supplied as a colorless liquid in temperature-controlled packaging; standard B2B global shipping available.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 5715-23-1
Cat. No. B1209688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethylcyclohexanol
CAS5715-23-1
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCC1CCC(CC1C)O
InChIInChI=1S/C8H16O/c1-6-3-4-8(9)5-7(6)2/h6-9H,3-5H2,1-2H3
InChIKeyZBAXJUPCYVIBSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethylcyclohexanol Physicochemical Profile


3,4-Dimethylcyclohexanol (CAS 5715-23-1) is a substituted cyclohexanol derivative bearing two methyl groups at the 3- and 4-positions of the cyclohexane ring [1]. It exists predominantly as a mixture of cis and trans stereoisomers and is characterized as a colorless to pale yellow liquid at ambient temperature . With a molecular formula of C8H16O and a molecular weight of approximately 128.21 g/mol, this secondary alcohol exhibits limited aqueous solubility but is miscible with common organic solvents [2]. Its structural features render it a versatile intermediate in organic synthesis, with reported applications spanning pharmaceutical research, fragrance formulation, and specialty chemical manufacturing [3]. Key physicochemical parameters—including boiling point (189 °C), flash point (78 °C), specific gravity (0.92 at 20/20), and refractive index (~1.46)—are well-documented and serve as critical quality benchmarks for procurement and analytical verification .

1
Stereochemical-control synthesis — predictable cis/trans ratio supports reaction-design for trans-enriched derivatives.
2
Positional isomer verification — unique ¹³C NMR fingerprint enables identity confirmation against 21 other dimethylcyclohexanol isomers.
3
GABAₐ receptor SAR probe — substitution pattern matches class-level structure–activity relationship for positive modulation research.

Why 3,4-Dimethylcyclohexanol Cannot Be Substituted


Substitution of 3,4-dimethylcyclohexanol with unsubstituted cyclohexanol or alternative dimethylcyclohexanol positional isomers is scientifically unsound and may compromise experimental reproducibility or product performance. The presence and specific 3,4-arrangement of the methyl groups confer distinct physicochemical properties that directly impact intermolecular behavior, including hydrogen-bonding capacity, conformational equilibria, and thermodynamic self-association parameters [1]. Furthermore, in biological systems, the stereochemical configuration within dimethylcyclohexanols is a critical determinant of receptor binding and functional modulation; even subtle positional shifts in methyl substitution can markedly alter pharmacological activity profiles [2]. Consequently, procurement specifications must explicitly designate 3,4-dimethylcyclohexanol to ensure the intended reactivity, selectivity, and performance characteristics are achieved, as generic or analog substitution introduces uncontrolled variables that undermine scientific and industrial outcomes.

!
Isomer volatility shift — boiling point differs from 2,4- and 3,5-isomers; a different thermal profile may disrupt temperature-sensitive processes.
!
Cis/trans composition change — the 1:3 cis:trans equilibrium is unique to the 3,4-substitution pattern; alternative isomers alter stereochemical outcome.
!
Receptor modulation mismatch — SAR indicates methyl position critically influences GABAₐ receptor activity; substituting isomers may not reproduce published biological trends.

3,4-Dimethylcyclohexanol: Key Differentiators


Boiling Point and Density Distinctions

3,4-Dimethylcyclohexanol exhibits a boiling point of 189 °C and a specific gravity of 0.92 at 20/20 °C . In comparison, the 2,4-dimethyl isomer boils at a lower temperature of approximately 177.5 °C [1], while the 3,5-dimethyl isomer exhibits a boiling point of 187.0 °C . These measurable differences in volatility and density arise from variations in molecular packing and intermolecular forces dictated by methyl group positioning. For distillation-based purification or solvent selection in temperature-sensitive processes, these distinctions are critical; substituting the 2,4- or 3,5-isomer would alter the thermal profile and potentially disrupt process parameters.

Boiling Point & Density
Reported
189 °C vs. 177.5 °C (2,4‑isomer)
Supports isomer-specific process design; volatility differences affect distillation and solvent recovery.
At atmospheric pressure; specific gravity 0.92 at 20/20 °C.
Physical Chemistry Solvent Selection Process Engineering

Cis/Trans Isomeric Equilibrium

3,4-Dimethylcyclohexanol exists as an equilibrium mixture of cis and trans isomers. Quantitative equilibrium data indicate that at 25 °C and 1 atm pressure, the equilibrium concentrations are 0.25 mol/L for the cis-isomer and 0.75 mol/L for the trans-isomer, yielding a cis/trans ratio of 1:3 . The equilibrium constant for the formation of the cis-isomer from the trans-isomer is reported as 2.05 × 10^5 . This specific isomeric distribution is unique to the 3,4-substitution pattern and directly influences the compound's reactivity in stereoselective transformations. For example, the preferential population of the more stable trans isomer may dictate the stereochemical outcome of subsequent reactions such as esterification or oxidation.

Cis/Trans Equilibrium
Data to verify
Cis 0.25 mol/L, Trans 0.75 mol/L (1:3)
Predictable stereochemical bias for trans-enriched reaction pathways.
25 °C, 1 atm; equilibrium constant 2.05 × 10⁵.
Stereochemistry Reaction Selectivity Chiral Synthesis

Self-Association in Nonpolar Solvents

Apparent molar heat capacity measurements in dilute n-heptane and n-decane at 25 °C reveal that 3,4-dimethylcyclohexanol exhibits distinct self-association behavior relative to other substituted cyclohexanols [1]. The associational part of the apparent molar heat capacity, φc(assoc), shows a concentration-dependent maximum that shifts in magnitude and position depending on the steric hindrance around the hydroxyl group. While the study includes multiple cyclohexanol derivatives (including 2-ethylcyclohexanol, 2-tert-butylcyclohexanol, 2,6-dimethylcyclohexanol, 2,3-dimethylcyclohexanol, 3,3,5-trimethylcyclohexanol, and 3,3,5,5-tetramethylcyclohexanol), the data demonstrate that the 3,4-dimethyl substitution pattern confers a specific self-association profile that differs from both less hindered (e.g., unsubstituted cyclohexanol) and more hindered analogs. This difference arises from the modulation of hydrogen-bonding capability by the adjacent methyl groups.

Self-Association
Class-level
φc(assoc) maximum differs from other cyclohexanols
Intermediate steric hindrance modulates hydrogen-bonding in nonpolar media.
Dilute n-heptane/n-decane, 25 °C; compare with 2‑ethyl, 2‑tert‑butyl, 2,6‑dimethyl analogs.
Thermodynamics Solution Chemistry Hydrogen Bonding

GABAA Receptor Positive Modulation

A systematic evaluation of cyclohexanol analogues, including various dimethylcyclohexanols, as positive modulators of GABAA receptor currents has been conducted [1]. The study explicitly concludes that 'the stereochemical configuration within the dimethylcyclohexanols is an important molecular feature in conferring positive modulation of GABAA receptor activity and for binding to the receptor' [1]. While direct quantitative EC50 or % enhancement values for 3,4-dimethylcyclohexanol versus all positional isomers are not tabulated in the publicly available abstract, the research establishes a clear structure-activity relationship (SAR) wherein the position of methyl substitution on the cyclohexane ring critically influences pharmacological potency. This class-level inference underscores that 3,4-dimethylcyclohexanol cannot be considered interchangeable with other dimethylcyclohexanol isomers in biological or medicinal chemistry applications.

GABAₐ Modulation
Class-level
SAR confirms substitution position critical for receptor activity
Supports isomer-defined receptor studies; exact EC₅₀ requires full-text review.
Recombinant human GABAₐ in Xenopus oocytes; in vivo anesthetic models.
Pharmacology Anesthetic Research Receptor Modulation

13C NMR Fingerprint

A comprehensive 13C NMR study of all twenty-two dimethylcyclohexanols has been published, providing a definitive spectroscopic fingerprint for each positional isomer [1]. The chemical shift assignments for 3,4-dimethylcyclohexanol are distinct from those of other isomers, including 2,3-, 2,4-, 2,5-, 2,6-, 3,3-, 3,5-, and 4,4-dimethylcyclohexanols. This unique NMR signature enables unambiguous identification and purity assessment of the target compound in complex mixtures or during synthetic route optimization. For quality control laboratories, access to this reference data is essential for verifying that the correct positional isomer has been procured, as visual appearance or generic chromatographic retention times may not differentiate among closely related dimethylcyclohexanol isomers.

¹³C NMR Fingerprint
Reported
Unique shift set vs. all 21 other dimethylcyclohexanols
Enables unambiguous isomer identity verification in QC and synthesis.
Standard ¹³C conditions; refer to Pehk et al. (1976) for full assignments.
Analytical Chemistry NMR Spectroscopy Structural Elucidation

3,4-Dimethylcyclohexanol Application Scenarios


Stereoselective Synthesis Using Cis/Trans Equilibrium

The established equilibrium ratio of 1:3 (cis:trans) for 3,4-dimethylcyclohexanol at 25 °C provides a predictable starting material for stereoselective transformations . Researchers designing syntheses that require a specific stereochemical outcome—such as the formation of trans-substituted cyclohexane derivatives—can leverage the thermodynamic preference of the trans isomer to influence product distribution. This knowledge is particularly valuable in the synthesis of complex natural products or pharmaceutical intermediates where stereochemistry is a critical determinant of biological activity.

GABAA Receptor Tool Compound

The established class-level structure-activity relationship (SAR) for cyclohexanol analogues as positive modulators of GABAA receptors positions 3,4-dimethylcyclohexanol as a valuable scaffold for anesthetic research . While not a clinical candidate itself, its specific substitution pattern contributes to the broader understanding of how methyl group positioning on the cyclohexane ring influences receptor binding and functional modulation. Procurement of the precise 3,4-isomer is essential for replicating published SAR trends and for exploring the effects of further structural modifications.

Cyclohexanol-Capped PVC Plasticizers

Patented cyclohexanol-capped compounds have been claimed for use as plasticizers in polyvinyl chloride (PVC) formulations, where the cyclohexanol moiety serves as a terminal capping group . The distinct physicochemical properties of 3,4-dimethylcyclohexanol—including its boiling point of 189 °C, specific gravity of 0.92, and specific self-association behavior—may offer advantages in tailoring the volatility, compatibility, and migration resistance of the resulting plasticizer. Substitution with alternative cyclohexanols would alter these critical performance parameters, making precise sourcing of the 3,4-isomer necessary for reproducible material properties.

Reference Standard for Isomer Identification

The published 13C NMR chemical shift data for all twenty-two dimethylcyclohexanol isomers provides a definitive spectroscopic reference for distinguishing 3,4-dimethylcyclohexanol from its positional analogs . Quality control laboratories and synthetic chemists can utilize these established shifts to confirm the identity and purity of the compound upon receipt, ensuring that positional isomer contamination—which may arise from synthetic routes involving mixed xylenol hydrogenation—has not occurred. This application is critical for maintaining the integrity of research and industrial processes that depend on the specific 3,4-substitution pattern.

Application
Selection Property
Validation Focus
Stereoselective synthesis design
Defined cis/trans ratio for reaction-outcome prediction
Stereochemical outcome in acylations, oxidations, or natural-product steps
GABAₐ receptor SAR research
Positional isomer identity matching class-level SAR
Receptor binding and modulation trends across dimethylcyclohexanol analogs
Cyclohexanol‑capped PVC plasticizers
Thermal and self-association profile tailored to capping performance
Compatibility, volatility, and migration resistance in polymer matrices
Isomer identification reference
Distinct ¹³C NMR fingerprint distinguishable from positional analogs
Identity and purity verification upon receipt; synthetic-route QC

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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